molecular formula C17H20N2 B103729 Didesipramine CAS No. 2095-95-6

Didesipramine

Cat. No.: B103729
CAS No.: 2095-95-6
M. Wt: 252.35 g/mol
InChI Key: XJWJQDZWUYUIEM-UHFFFAOYSA-N
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Description

Didesipramine is a metabolite of desipramine, a tricyclic antidepressant. It is formed through the further demethylation of desipramine. This compound is known for its role in the pharmacokinetics of desipramine and its interactions with various enzymes in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didesipramine is synthesized through the demethylation of desipramine. The process involves the removal of a methyl group from the nitrogen atom of desipramine. This can be achieved using various demethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of desipramine as a starting material. The demethylation process is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Didesipramine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized metabolites.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites.

Scientific Research Applications

Didesipramine has several scientific research applications, including:

    Chemistry: It is used as a reference compound in studies involving the metabolism of tricyclic antidepressants.

    Biology: this compound is studied for its interactions with various enzymes and receptors in the body.

    Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of desipramine and related compounds.

    Industry: It is used in the development of analytical methods for the detection and quantification of tricyclic antidepressants and their metabolites.

Mechanism of Action

Didesipramine exerts its effects by interacting with various molecular targets in the body. It primarily acts as a norepinephrine reuptake inhibitor, increasing the concentration of norepinephrine in the synaptic cleft. This leads to enhanced neurotransmission and improved mood in patients with depression. This compound also interacts with other receptors and enzymes, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Desipramine: The parent compound from which didesipramine is derived.

    Nortriptyline: Another tricyclic antidepressant with a similar structure and mechanism of action.

    Amitriptyline: A tricyclic antidepressant with a slightly different structure but similar pharmacological effects.

Uniqueness

This compound is unique in its specific role as a metabolite of desipramine. Its formation and subsequent interactions in the body provide valuable insights into the metabolism and pharmacokinetics of tricyclic antidepressants. Unlike its parent compound, this compound has distinct metabolic pathways and interactions, making it a crucial compound for research in pharmacology and medicinal chemistry.

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWJQDZWUYUIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175131
Record name Didesipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095-95-6
Record name Didesmethylimipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didesipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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